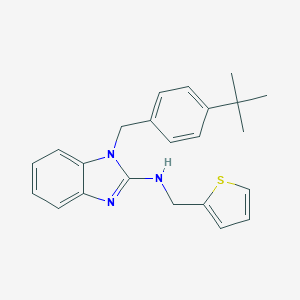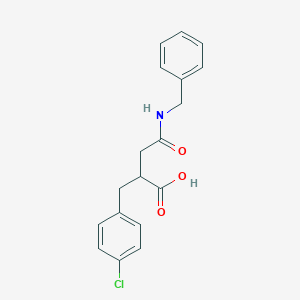amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). This compound is of great interest to the scientific community due to its potential therapeutic applications in various fields, including pain management, anxiety, and depression.
Mechanism Of Action
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide inhibits FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide increases levels of endocannabinoids, which can have various effects on the body, including pain relief, anxiety reduction, and mood improvement.
Biochemical And Physiological Effects
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide has been shown to increase levels of the endocannabinoid anandamide in the brain, which can lead to pain relief and mood improvement. It has also been shown to reduce anxiety in animal models. In addition, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide has been shown to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide is that it has a short half-life in the body, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide. One area of interest is the use of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide for pain management, particularly in chronic pain conditions. Another area of interest is the use of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide for anxiety and depression, as it has shown promise in animal models. Additionally, there is interest in developing longer-lasting inhibitors of FAAH that could be used therapeutically.
Synthesis Methods
The synthesis of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methyl-N-(3-methoxyphenyl)propan-1-amine to form the amide. The final step involves the reaction of the amide with 2-(3,4-dimethoxyphenyl)ethyl magnesium bromide to form 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide.
Scientific Research Applications
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to increase levels of endocannabinoids, which are natural compounds that regulate pain, mood, and appetite. This has led to investigation into the use of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide for pain management, anxiety, and depression.
properties
Product Name |
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(3-methoxyphenyl)propanamide |
|---|---|
Molecular Formula |
C21H28N2O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O4/c1-23(12-10-16-8-9-19(26-3)20(14-16)27-4)13-11-21(24)22-17-6-5-7-18(15-17)25-2/h5-9,14-15H,10-13H2,1-4H3,(H,22,24) |
InChI Key |
AFYKIWGEODVQFN-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)OC |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)

![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)



![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![3-(4-ethoxyphenyl)-4-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226780.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)

methanone](/img/structure/B226796.png)